5,6-Difluoro-1H-indene-1,3(2H)-dione CAS number
5,6-Difluoro-1H-indene-1,3(2H)-dione CAS number
Technical Whitepaper: 5,6-Difluoro-1H-indene-1,3(2H)-dione in Advanced Materials Synthesis
As application scientists and materials chemists, we constantly seek building blocks that allow for precise energy-level tuning in organic electronics. 5,6-Difluoro-1H-indene-1,3(2H)-dione (CAS: 1454686-04-4) has emerged as a cornerstone intermediate in the development of ultra-high-efficiency Non-Fullerene Acceptors (NFAs) for Organic Photovoltaics (OPVs). By serving as the direct precursor to the ubiquitous fluorinated dicyanomethylene terminal group (IC-2F), this molecule has enabled solar cell power conversion efficiencies (PCEs) to breach the 18% threshold[1].
This technical guide dissects the physicochemical profile, upstream synthesis mechanics, and downstream application protocols of this critical fluorinated building block.
Physicochemical Profiling
Before deploying 5,6-difluoro-1H-indene-1,3(2H)-dione in complex synthetic workflows, it is critical to understand its baseline properties. The introduction of two strongly electronegative fluorine atoms onto the indanedione core drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO), making it a highly reactive electrophile for subsequent condensation reactions.
Table 1: Quantitative Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 5,6-difluoro-1H-indene-1,3(2H)-dione |
| CAS Number | 1454686-04-4 |
| Molecular Formula | C9H4F2O2 |
| Molecular Weight | 182.12 g/mol |
| Topological Polar Surface Area (TPSA) | 34.1 Ų |
| Hydrogen Bond Acceptors | 4 |
| Conjugated Ring Systems | 1 (Fused bicyclic) |
Data sourced and verified via[2].
Upstream Synthesis: Phthalic Anhydride to Indanedione
The synthesis of 5,6-difluoro-1H-indene-1,3(2H)-dione relies on a Perkin-type condensation followed by a tandem hydrolysis-decarboxylation sequence. The starting material is typically 4,5-difluorophthalic anhydride (CAS: 18959-30-3)[3].
Mechanistic Causality
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Why use Triethylamine (TEA) and Acetic Anhydride? TEA is a non-nucleophilic base that effectively enolizes the active methylene compound (e.g., ethyl acetoacetate) without prematurely attacking the electrophilic carbonyls of the phthalic anhydride. Acetic anhydride acts as an in-situ water scavenger and activates the anhydride intermediate, driving the equilibrium of the condensation strictly forward[4].
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Why Hydrolysis/Decarboxylation? The initial condensation yields an ester-substituted intermediate (2-ethoxycarbonyl-1,3-indanedione). Boiling in aqueous acid hydrolyzes the ester to a β -keto acid, which rapidly undergoes thermal decarboxylation to yield the unsubstituted methylene bridge required for downstream Knoevenagel reactions[4].
Protocol 1: Synthesis of 5,6-Difluoro-1H-indene-1,3(2H)-dione
Self-Validating System: This protocol utilizes gas evolution as a real-time, visual validation metric for reaction completion.
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Condensation: In a flame-dried flask under inert atmosphere, dissolve 1.0 eq of 4,5-difluorophthalic anhydride and 1.2 eq of ethyl acetoacetate in anhydrous ethanol.
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Activation: Add 3.0 eq of triethylamine and 5.0 eq of acetic anhydride. Stir at 20°C for 4 hours. The solution will transition to a deep yellow/orange, indicating the formation of the enolate intermediate[3].
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Isolation of Intermediate: Quench with ice water, filter the precipitated 2-ethoxycarbonyl intermediate, and wash with cold ethanol.
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Decarboxylation (Validation Step): Suspend the intermediate in a 1:1 mixture of concentrated HCl and water. Heat to reflux (100°C). Validation: Observe the reaction mixture; robust bubbling ( CO2 evolution) will commence. The reaction is complete when gas evolution completely ceases (typically 2-3 hours), validating that full decarboxylation has occurred.
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Purification: Cool to room temperature, filter the crude pale-yellow solid, and recrystallize from glacial acetic acid to yield pure 5,6-difluoro-1H-indene-1,3(2H)-dione.
Reaction pathway: 4,5-difluorophthalic anhydride to 5,6-difluoro-1H-indene-1,3(2H)-dione.
Downstream Application: Knoevenagel Condensation to IC-2F
In the realm of OPVs, 5,6-difluoro-1H-indene-1,3(2H)-dione is rarely the final product. It is almost exclusively reacted with malononitrile to form 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (IC-2F) , the terminal electron-withdrawing group for A-D-A (Acceptor-Donor-Acceptor) type non-fullerene acceptors like ITIC-4F and Y6[1].
Mechanistic Causality
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Why use Piperidine? Piperidine acts as a nucleophilic catalyst. It attacks the ketone of the indanedione to form a highly electrophilic, transient iminium ion. This drastically lowers the activation energy for nucleophilic attack by the malononitrile carbanion, ensuring a high-yielding Knoevenagel condensation without requiring harsh conditions that might degrade the fluorinated ring[4].
Protocol 2: Synthesis of IC-2F Terminal Group
Self-Validating System: This protocol is colorimetrically self-validating due to the sudden extension of π -conjugation.
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Preparation: Dissolve 1.0 eq of 5,6-difluoro-1H-indene-1,3(2H)-dione and 1.5 eq of malononitrile in absolute ethanol.
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Catalysis: Add a catalytic amount of piperidine (0.1 eq) dropwise at room temperature.
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Reaction & Validation: Heat the mixture to 70°C. Validation: Within 15-30 minutes, the reaction will self-validate via a dramatic bathochromic (red) shift. The solution will transition from a pale yellow liquid to a deep red/purple suspension as the highly conjugated IC-2F product precipitates out of the ethanol.
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Isolation: Cool the mixture in an ice bath to maximize precipitation. Filter the dark solid, wash with cold ethanol, and dry under vacuum.
Downstream synthesis of IC-2F and integration into A-D-A non-fullerene acceptors.
The "Fluorine Effect" in Materials Science
Why go through the trouble of utilizing the difluorinated variant (1454686-04-4) instead of standard indane-1,3-dione? The answer lies in the profound "Fluorine Effect" on solid-state morphology:
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Energy Level Tuning: Fluorine is the most electronegative element. Its inclusion pulls electron density away from the conjugated backbone, significantly lowering the HOMO and LUMO energy levels of the final NFA. This deep LUMO aligns better with polymer donors (like PM6), maximizing the open-circuit voltage ( Voc ) of the solar cell.
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Morphological Locking: In the solid state, the fluorine atoms participate in non-covalent F⋅⋅⋅H and F⋅⋅⋅S interactions with adjacent molecules. This "locks" the molecules into a highly planar conformation, promoting tight π−π stacking, which exponentially increases electron mobility across the active layer.
References
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PubChem. "5,6-Difluoro-1H-indene-1,3(2H)-dione (CID 117788742)". National Center for Biotechnology Information. URL:[Link]
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MDPI Encyclopedia. "Indane-1,3-Dione: From Synthetic Strategies to Applications". Encyclopedia.pub. URL: [Link]
